
Cyclandelate
Vue d'ensemble
Description
- Il agit comme un vasodilatateur , ce qui signifie qu'il détend les vaisseaux sanguins, augmentant ainsi le flux sanguin.
- Bien qu'il ne soit pas approuvé pour une utilisation aux États-Unis ou au Canada, le this compound est approuvé dans divers pays européens.
- Il a été utilisé dans le traitement de diverses maladies des vaisseaux sanguins, notamment la claudication , l'artériosclérose et la maladie de Raynaud .
Cyclandelate: est un composé organique de formule chimique CHO.
Mécanisme D'action
Target of Action
Cyclandelate primarily targets the vascular smooth muscle . It also interacts with the Voltage-dependent calcium channel subunit alpha-2/delta-1 and Liver carboxylesterase 1 . These targets play a crucial role in the regulation of blood vessel diameter and thus, blood flow.
Mode of Action
This compound is a vasodilator that relaxes veins and arteries, making them wider and allowing blood to pass through them more easily . It produces peripheral vasodilation by a direct effect on vascular smooth muscle . The pharmacological action of this compound may be due to its calcium-channel antagonism .
Biochemical Pathways
This compound’s action on vascular smooth muscle leads to peripheral vasodilation . This effect is likely due to its antagonistic action on calcium channels . .
Pharmacokinetics
This compound is well absorbed following oral administration .
Result of Action
The primary result of this compound’s action is the dilation of blood vessels, which improves blood flow . This effect is beneficial in the treatment of various blood vessel diseases such as claudication, arteriosclerosis, and Raynaud’s disease .
Applications De Recherche Scientifique
Treatment of Peripheral Vascular Disease
Cyclandelate has been extensively studied for its role in improving blood circulation in patients with peripheral vascular disease. The drug helps reduce peripheral vascular resistance, thereby alleviating symptoms associated with poor blood flow.
Case Study:
A clinical trial involving 303 elderly patients with multi-infarct dementia showed significant improvements in cognitive functions and social behavior after 12 weeks of treatment with this compound . This suggests potential benefits beyond vascular health, indicating its broader therapeutic applications.
Management of Dementia and Cognitive Disorders
Research has indicated that this compound may have a role in managing symptoms of dementia. In a double-blind study, this compound was administered to patients with depressive illnesses or dementia; however, results showed no significant improvement compared to placebo . Conversely, another study reported cognitive enhancements in patients with multi-infarct dementia after treatment with this compound .
Data Table: Clinical Trials on this compound and Cognitive Disorders
Study Reference | Sample Size | Treatment Duration | Outcome Measures | Key Findings |
---|---|---|---|---|
60 | 6 weeks | Psychometric tests | No significant difference found | |
303 | 12 weeks | Cognitive functions | Significant improvements noted |
Use in Tinnitus Management
This compound has been explored as a treatment option for tinnitus, a condition characterized by ringing or buzzing in the ears. A randomized, placebo-controlled study indicated some subjective improvements among patients treated with this compound; however, audiometric evaluations did not show significant changes .
Case Study:
In a study involving 59 patients with chronic tinnitus, those receiving this compound reported a reduction in loudness perception compared to the placebo group, although side effects limited its use .
Market Dynamics and Future Directions
The market for this compound is projected to grow due to increasing prevalence of cardiovascular diseases and an aging population. The global market was valued at approximately USD 646.74 million in 2023 and is expected to reach USD 904.49 million by 2030 .
Challenges:
Despite its potential, the this compound market faces challenges such as stringent regulatory requirements and competition from newer therapies. Ongoing research aims to optimize formulations for better bioavailability and explore combinations with other treatments to enhance therapeutic outcomes .
Analyse Biochimique
Biochemical Properties
Cyclandelate interacts with the Voltage-dependent calcium channel subunit alpha-2/delta-1 and Liver carboxylesterase 1 . It produces peripheral vasodilation by a direct effect on vascular smooth muscle . The pharmacological action of this compound may be due to calcium-channel antagonism .
Cellular Effects
This compound is in a class of drugs called vasodilators . It relaxes veins and arteries, which makes them wider and allows blood to pass through them more easily . This effect of this compound influences cell function by improving blood flow and oxygen supply to various cells and tissues.
Molecular Mechanism
The mechanism of action of this compound involves producing peripheral vasodilation by a direct effect on vascular smooth muscle . This action may be due to its ability to antagonize calcium channels, thereby relaxing the smooth muscle cells in the blood vessels and improving blood flow .
Transport and Distribution
This compound is well absorbed following oral administration
Méthodes De Préparation
- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques du cyclandelate ne sont pas facilement disponibles dans la littérature.
- Les méthodes de production industrielles sont également rares, ce qui peut contribuer à son statut d'approbation limité.
Analyse Des Réactions Chimiques
- Le cyclandelate subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courantes utilisés dans ces réactions restent non divulgués.
- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.
Applications de la recherche scientifique
- Les applications du this compound s'étendent à plusieurs domaines :
Médecine clinique: Utilisé dans le traitement des maladies des vaisseaux sanguins, de la claudication et des crampes nocturnes aux jambes.
Recherche: Étudié pour ses effets sur la santé vasculaire et la régulation du flux sanguin.
Industrie: Bien que limité, il peut trouver des applications dans les produits pharmaceutiques ou les domaines connexes.
Mécanisme d'action
- Le this compound produit une vasodilatation périphérique en affectant directement les muscles lisses vasculaires.
- Son action pharmacologique peut impliquer un antagonisme des canaux calciques .
- En relaxant les veines et les artères, le this compound facilite le flux sanguin .
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons détaillées avec des composés similaires ne sont pas facilement disponibles.
- Des recherches supplémentaires sont nécessaires pour mettre en évidence le caractère unique du cyclandelate et identifier les composés connexes.
Activité Biologique
Cyclandelate, a synthetic vasodilator, has been studied for its various biological activities, particularly in the treatment of vascular diseases. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.
Pharmacological Properties
This compound is primarily classified as a vasodilator , which means it relaxes blood vessels, improving blood flow. It is indicated for conditions such as:
- Claudication
- Arteriosclerosis
- Raynaud's disease
- Nighttime leg cramps
The primary mechanism through which this compound exerts its effects is by inducing peripheral vasodilation. This occurs via a direct action on vascular smooth muscle, potentially involving calcium-channel antagonism. Specifically, this compound acts as an inhibitor of the voltage-dependent calcium channel subunit alpha-2/delta-1 in humans, which plays a critical role in regulating calcium currents within vascular tissues .
Clinical Applications and Case Studies
This compound has been evaluated in several clinical studies for its efficacy in treating vascular-related conditions.
1. Treatment of Multi-Infarct Dementia
A study involving 303 patients with multi-infarct dementia demonstrated significant improvements in cognitive functions after 12 weeks of treatment with this compound. The results indicated enhanced orientation and verbal skills among participants .
2. Depression and Dementia
Another clinical trial assessed the effects of this compound on depressed and demented patients. Although no significant differences were observed in the depressive group after six weeks, the findings contribute to understanding this compound's broader implications in neurovascular health .
Adverse Effects and Toxicity
This compound is generally well-tolerated; however, it can cause side effects such as dizziness and gastrointestinal disturbances. The acute oral toxicity (LD50) has been reported at 3950 mg/kg in guinea pigs, indicating a relatively low toxicity profile .
Data Summary Table
The following table summarizes key pharmacological data related to this compound:
Parameter | Details |
---|---|
Classification | Vasodilator |
Indications | Claudication, Arteriosclerosis, Raynaud's disease |
Mechanism of Action | Peripheral vasodilation via calcium-channel antagonism |
Clinical Findings | Improved cognitive functions in dementia; mixed results in depression |
Acute Oral Toxicity (LD50) | 3950 mg/kg (Guinea pig) |
Propriétés
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCOOQXZCIUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022862 | |
Record name | Cyclandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
192-194 °C @ 14 MM HG | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/ | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
456-59-7 | |
Record name | Cyclandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclandelate [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cyclandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLANDELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-53, 50-53 °C, 56 °C | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cyclandelate?
A1: this compound is recognized for its calcium modulating properties. [] It primarily acts by inhibiting the influx of extracellular calcium ions into cells, thus influencing various cellular processes. []
Q2: How does this compound's calcium modulating activity translate into its vasodilatory effects?
A2: While the exact mechanism is not fully elucidated, this compound's inhibition of calcium influx into vascular smooth muscle cells is thought to prevent calcium-induced contraction, leading to vasodilation. [] This relaxation of blood vessels can enhance peripheral and cerebral blood flow. []
Q3: Does this compound affect intracellular calcium stores?
A3: Research suggests that the rise in cytosolic free calcium concentration upon stimulation of cultured human endothelial cells likely depends on the influx of calcium ions from an intracellular storage pool, rather than being significantly affected by this compound. []
Q4: How does this compound affect platelet function?
A4: this compound has been shown to inhibit platelet aggregation induced by various agonists, including thrombin and platelet activating factor. [] This effect is attributed to its ability to suppress the mobilization of calcium ions within platelets, which are essential for the execution of aggregation. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound is represented by the molecular formula C19H28O3 and has a molecular weight of 304.42 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, the ultraviolet spectrum of this compound exhibits absorption maxima (λmax) at 252.0 nm, 258.1 nm, and 264.1 nm. The corresponding molar absorptivities (E 1cm 1%) are 5.85, 6.95, and 5.30, respectively. [] Infrared spectroscopy data also confirms its structural characteristics. []
Q7: Has the stability of this compound been investigated in different formulations?
A7: Yes, studies have investigated the bioavailability of this compound from different capsule formulations. [] Notably, variations in dissolution rates among commercially available capsules were observed, which correlated with differences in bioavailability in both beagle dogs and humans. []
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is not generally recognized for exhibiting catalytic properties. Its primary mode of action is through its pharmacological effects related to calcium modulation. []
Q9: Have any computational studies been conducted on this compound?
A9: A study utilizing pharmaco-EEG in healthy volunteers after this compound administration provided evidence for a pharmacokinetic-pharmacodynamic relationship. [] This suggests that computational modeling approaches could be employed to further investigate the relationship between this compound's pharmacokinetic properties and its effects on brain activity.
Q10: What is known about the structure-activity relationship of this compound?
A10: While detailed SAR studies are limited in the provided research, it's known that the metabolites of this compound, namely this compound alcohol and this compound acid, do not exhibit the same inhibitory effects on platelet calcium mobilization and aggregation as the parent compound. [] This highlights the importance of the specific structural features of this compound for its biological activity.
Q11: What formulation strategies have been explored to improve the bioavailability of this compound?
A11: Research indicates that the presence of food can enhance the bioavailability of this compound from capsules. [] This suggests that formulation strategies aimed at optimizing drug absorption in the fed state could be beneficial.
Q12: Have any specific formulation challenges been identified for this compound?
A12: Studies have shown that a poorly bioavailable capsule formulation of this compound exhibited slow dissolution rates and extensive whisker (needle-like crystal) growth within the capsule mass. [] This highlights the need for careful formulation development to ensure optimal drug release and absorption.
Q13: What is known about the absorption and metabolism of this compound?
A13: Following oral administration, this compound is absorbed and subsequently hydrolyzed to its metabolites, including this compound alcohol, this compound acid, and mandelic acid. [, , ] The presence of food has been shown to influence the absorption kinetics of this compound. []
Q14: How are the plasma concentrations of this compound and its metabolites measured?
A14: High-performance liquid chromatography (HPLC) has been employed to determine plasma concentrations of this compound and its metabolite, mandelic acid, in patients treated with oral this compound. []
Q15: Have any studies investigated the pharmacokinetic-pharmacodynamic relationship of this compound?
A15: Yes, a study utilizing quantitative topographical pharmaco-EEG in healthy volunteers provided evidence for a pharmacokinetic-pharmacodynamic relationship after this compound administration. [] The observed increase in spectral power density in specific EEG frequency bands coincided with the time course of this compound metabolite concentrations in the blood. []
Q16: Has the effect of this compound on cognitive function been studied?
A16: Multiple studies have investigated the effects of this compound on cognitive function in elderly patients, with mixed results. Some studies reported improvements in memory, cognitive performance, and mental deterioration scales, while others found no significant differences compared to placebo. [, , , , , , , , ]
Q17: Are there any animal models used to study this compound's effects?
A17: The development of collateral vessels after ligation of specific arteries in rabbits has been utilized as an animal model to study the effects of this compound on collateral circulation. [] Additionally, the impact of this compound on hemorrheology and thrombosis has been investigated in rat models. []
Q18: How does this compound affect glucose uptake in the brain?
A18: Studies in rats suggest that this compound may enhance glucose penetration into the brain, potentially contributing to its protective effects against hypoxia. []
Q19: What factors affect the dissolution rate of this compound capsules?
A19: The dissolution rate of this compound capsules has been shown to be influenced by factors such as the volume of the dissolution medium, stirring speed, and the presence of surfactants like Tween 80. []
Q20: What analytical methods have been employed for the quantification of this compound?
A20: Reverse-phase high-performance liquid chromatography (RP-HPLC) has been widely used for the determination of this compound content and related substances in pharmaceutical formulations. [, ] Additionally, gas-liquid chromatography (GLC) has also been explored for the estimation of this compound in pharmaceutical preparations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.